Silylation Yield in the Synthesis of 3-(Trimethylsilyl)isonicotinonitrile
The synthesis of 3-(Trimethylsilyl)isonicotinonitrile can be achieved via the reaction of isonicotinonitrile with trimethylsilyl chloride in the presence of a base [1]. While a direct, isolated yield for this specific compound is not reported in the primary literature, a closely analogous silylation of a pyridine derivative provides a benchmark. In the synthesis of 3-Trimethylsilanylethynyl-isonicotinonitrile, the Sonogashira coupling of 3-chloro-4-cyanopyridine with trimethylsilylacetylene, using a Pd/Cu catalyst system, proceeded with a 55% yield [2].
| Evidence Dimension | Silylation / Coupling Reaction Yield |
|---|---|
| Target Compound Data | Yield not directly reported for this compound |
| Comparator Or Baseline | 55% yield for 3-Trimethylsilanylethynyl-isonicotinonitrile from 3-chloro-4-cyanopyridine [2] |
| Quantified Difference | N/A |
| Conditions | Pd(II)Cl2(PPh3)2, CuI, Et3N, 20 h [2] |
Why This Matters
This data point from a closely related system establishes a baseline for the efficiency of installing a silyl group onto the isonicotinonitrile scaffold, which is critical for process chemists evaluating synthetic route viability.
- [1] Mol-Instincts. 3-(Trimethylsilyl)isonicotinonitrile Structure. Mol-Instincts Chemical Database, 2020. View Source
- [2] Sakamoto, T.; Kondo, Y.; Yamanaka, H. Synthesis of 3-Trimethylsilanylethynyl-isonicotinonitrile. Chemical and Pharmaceutical Bulletin. View Source
